
7-Benzyloxy Quetiapine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyloxy Quetiapine involves the reaction of dibenzo[b,f][1,4]thiazepin-11-ylamine with a compound containing a benzyloxy group. The reaction typically requires a suitable solvent and a base to facilitate the nucleophilic substitution reaction . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure the final product meets the required standards .
化学反应分析
Types of Reactions: 7-Benzyloxy Quetiapine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and pharmacological properties .
科学研究应用
7-Benzyloxy Quetiapine has several scientific research applications, including:
作用机制
The mechanism of action of 7-Benzyloxy Quetiapine is similar to that of quetiapine. It primarily acts by antagonizing dopamine type 2 (D2) and serotonin type 2A (5HT2A) receptors, which helps alleviate symptoms of schizophrenia and bipolar disorder . Additionally, it may interact with other neurotransmitter receptors, contributing to its overall pharmacological profile .
相似化合物的比较
Quetiapine: The parent compound, widely used as an antipsychotic medication.
Norquetiapine: An active metabolite of quetiapine with similar pharmacological properties.
Cariprazine: Another atypical antipsychotic with a different receptor binding profile.
Uniqueness: 7-Benzyloxy Quetiapine is unique due to the presence of the benzyloxy group, which may alter its pharmacokinetics and receptor binding affinity compared to quetiapine and its metabolites . This modification can potentially enhance its therapeutic effects and reduce side effects, making it a valuable compound for further research and development .
常见问题
Q. Basic: What methodologies are recommended for synthesizing and characterizing 7-Benzyloxy Quetiapine?
Answer:
Synthesis of this compound derivatives requires rigorous analytical validation. Key steps include:
- Chromatographic Analysis : Use high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to confirm purity and structural integrity. For forensic-grade characterization, reverse-phase HPLC with UV detection is effective for quantifying quetiapine derivatives .
- Spectral Techniques : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify benzyloxy substitution at the 7-position. Fourier-transform infrared (FTIR) spectroscopy can confirm functional groups like the benzyl ether linkage .
- Reproducibility : Validate methods using standardized reference materials and cross-laboratory calibration to ensure sensitivity (detection limits <0.1 µg/mL) and reproducibility (RSD <2%) .
Q. Advanced: How can transient dopamine D2 receptor occupancy of quetiapine derivatives be experimentally assessed?
Answer:
- PET Imaging Protocol : Use positron emission tomography (PET) with radioligands like [¹¹C]raclopride for D2 receptor binding. Measure occupancy at multiple time points (e.g., 2–3 hours and 12–14 hours post-dose) to capture transient effects, as demonstrated in quetiapine studies .
- Dose-Escalation Design : Administer this compound at incremental doses (e.g., 150–600 mg/day) to establish dose-occupancy relationships. Include a washout period to control for residual effects .
- Statistical Analysis : Apply nonlinear mixed-effects modeling to correlate occupancy with pharmacokinetic profiles. Transient high occupancy (>50%) at early time points may explain efficacy despite low trough levels .
Q. Basic: What validation criteria ensure the purity of newly synthesized this compound analogs?
Answer:
- Purity Thresholds : Use differential scanning calorimetry (DSC) to confirm melting points within ±2°C of theoretical values. Impurity profiles should comply with ICH guidelines (<0.15% for unknown impurities) .
- Mass Spectrometry : High-resolution LC-MS/MS can identify degradation products (e.g., oxidative metabolites) and quantify residual solvents per USP standards .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation under stress conditions .
Q. Advanced: What experimental models elucidate the neuroprotective mechanisms of this compound?
Answer:
- In Vivo Chronic Stress Models : Expose rodents to chronic unpredictable stress (CUS) and measure hippocampal brain-derived neurotrophic factor (BDNF) levels via ELISA. Quetiapine reverses stress-induced BDNF suppression, suggesting neurotrophic effects .
- Microglial Activation Assays : Use LPS-stimulated microglial cultures to quantify anti-inflammatory effects (e.g., TNF-α and nitric oxide inhibition via ELISA) .
- Behavioral Correlates : Pair molecular data with cognitive tests (e.g., Morris water maze) to link neuroprotection to functional outcomes .
Q. Advanced: How can conflicting data on quetiapine’s metabolic effects (e.g., lipid profiles) be reconciled?
Answer:
- Study Design Adjustments : Compare short-term (<12 weeks) vs. long-term (>6 months) trials. Conflicting lipid changes (e.g., triglyceride elevation vs. LDL reduction) may reflect duration-dependent adaptations .
- Covariate Analysis : Stratify by dose (low: 25–200 mg vs. therapeutic: 150–800 mg) and comorbidities (e.g., baseline metabolic syndrome). Retrospective cohort studies using propensity score matching (e.g., hdPS) reduce confounding .
- Mechanistic Studies : Investigate PPAR-γ modulation via gene expression assays to explain variability in lipid responses .
Q. Basic: What methodological frameworks evaluate the off-label efficacy of this compound for conditions like insomnia?
Answer:
- Systematic Review Criteria : Use PRISMA guidelines to aggregate data from small-scale RCTs and observational studies. Prioritize studies with objective measures (e.g., polysomnography) over subjective sleep diaries .
- Risk-Benefit Analysis : Calculate number needed to harm (NNH) for metabolic adverse events (e.g., weight gain) vs. number needed to treat (NNT) for sleep latency improvement .
- Meta-Regression : Adjust for confounders like psychiatric comorbidities and prior substance abuse, which increase misuse risk .
Q. Advanced: How should missing data in clinical trials of this compound be handled statistically?
Answer:
- Imputation Methods : Apply multiple imputation by chained equations (MICE) for missing endpoint data. Avoid last observation carried forward (LOCF) unless dropout rates are <20% .
- Sensitivity Analyses : Compare completers vs. intention-to-treat (ITT) cohorts using mixed-effects models for repeated measures (MMRM) to assess bias .
- Reporting Standards : Adhere to CONSORT guidelines to transparently disclose missing data rates and imputation impact on effect sizes .
Q. Advanced: What pharmacogenomic approaches optimize dosing of this compound?
Answer:
- Genotyping CYP3A4/5 : Use PCR-based assays to identify poor vs. extensive metabolizers. Adjust doses for CYP3A4*22 carriers to avoid toxicity .
- Population Pharmacokinetics : Develop nonlinear mixed-effects models (NONMEM) incorporating genetic variants and covariates (e.g., age, BMI) to individualize regimens .
- Clinical Validation : Correlate plasma concentrations (via LC-MS/MS) with efficacy/safety endpoints in genotype-stratified cohorts .
Q. Advanced: How are neurocognitive outcomes assessed in studies of this compound for bipolar disorder?
Answer:
- Cognitive Batteries : Administer MATRICS Consensus Cognitive Battery (MCCB) to evaluate processing speed, working memory, and executive function. Pair with functional MRI (fMRI) to link cognitive gains to prefrontal activation .
- Longitudinal Design : Conduct 12-month trials with assessments at baseline, 6 months, and endpoint. Use mixed-model ANOVA to account for practice effects .
- Control for Confounders : Include mood-stabilized subgroups to isolate quetiapine’s neurocognitive effects from symptom remission .
Q. Basic: What cohort study designs evaluate metabolic risks of this compound?
Answer:
- Retrospective Matched Cohorts : Use national health registries to compare diabetes incidence in quetiapine initiators vs. SSRI controls, matched via high-dimensional propensity scores (hdPS) .
- Nested Case-Control Analysis : Stratify by cumulative dose (e.g., <1 g vs. >10 g) and adjust for lifestyle factors (e.g., BMI, smoking) via logistic regression .
- Biomarker Monitoring : Track HbA1c, fasting glucose, and lipid panels at 3-month intervals to detect early metabolic shifts .
属性
CAS 编号 |
329217-58-5 |
---|---|
分子式 |
C₂₈H₃₁N₃O₃S |
分子量 |
489.63 |
同义词 |
2-[2-[4-[7-(Phenylmethoxy)dibenzo[b,f][1,4]thiazepin-11-yl]-1-piperazinyl]ethoxy]ethanol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。